molecular formula C22H29ClN2O2 B1671270 Encainide hydrochloride CAS No. 66794-74-9

Encainide hydrochloride

Cat. No. B1671270
Key on ui cas rn: 66794-74-9
M. Wt: 388.9 g/mol
InChI Key: OJIIZIWOLTYOBS-UHFFFAOYSA-N
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Patent
US04800226

Procedure details

Unpurified 2-(2-aminophenethyl)-1-methylpiperidine (II; 14.3 g, 0.066 moles) was dissolved in 100 mL dry acetone and p-anisoyl chloride (12.1 g, 0.071 mole) was added. The reaction mixture was stirred for 16 hours, cooled to 5°, and filtered. The solid material was washed with 25 mL of cold acetone and dried in vacuo at 25° for 6 hours. The dried solid was recrystallized from isopropanol-methanol to give 15.5 g of encainide hydrochloride, m.p. 183-185°.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:16]=[CH:15][CH:14]=[CH:13][C:3]=1[CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][N:7]1[CH3:12].[C:17]([Cl:27])(=[O:26])[C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1>CC(C)=O>[CH3:12][N:7]1[CH:6]([CH2:5][CH2:4][C:3]2[CH:13]=[CH:14][CH:15]=[CH:16][C:2]=2[NH:1][C:17]([C:18]2[CH:19]=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=2)=[O:26])[CH2:11][CH2:10][CH2:9][CH2:8]1.[ClH:27] |f:3.4|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
NC1=C(CCC2N(CCCC2)C)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid material was washed with 25 mL of cold acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 25° for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The dried solid was recrystallized from isopropanol-methanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCCCC1CCC=2C=CC=CC2NC(=O)C=3C=CC(=CC3)OC.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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